2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers, is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)pyridine-3-carboxylic acid
- 2-(trifluoromethyl)nicotinic acid
- 3-piperidinecarboxylic acid, 2-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride offers unique properties due to the presence of the piperidine ring, which provides additional flexibility and potential for diverse chemical modifications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C7H11ClF3NO2 |
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Molecular Weight |
233.61 g/mol |
IUPAC Name |
2-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-4(6(12)13)2-1-3-11-5;/h4-5,11H,1-3H2,(H,12,13);1H |
InChI Key |
IOVSWVMBHMENMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
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